(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine is a chiral compound recognized for its potential applications in pharmacology, particularly as an antidepressant. This compound belongs to a class of molecules that target neurotransmitter systems in the brain, making it relevant in the treatment of mood disorders.
The compound is classified as an amine due to the presence of a primary amine group. It is also categorized under organic compounds that exhibit chiral properties, which are crucial for their biological activity. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its structure, indicating the specific arrangement of its functional groups.
The synthesis of (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine can be achieved through several approaches:
The synthesis typically involves:
The molecular formula for (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine is C₁₈H₂₃N. Its structure includes:
Key structural data includes:
(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine can undergo various chemical reactions:
The reactivity profile of this compound indicates that it can participate in nucleophilic attacks due to the presence of the amine group, making it versatile for further functionalization.
The mechanism by which (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine exerts its pharmacological effects likely involves:
Research indicates that compounds with similar structures exhibit significant activity at neurotransmitter receptors, supporting their use in treating depressive disorders.
Key physical properties include:
Chemical properties encompass:
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity.
(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine is primarily explored for:
This compound represents a significant area of interest within medicinal chemistry, contributing to ongoing research aimed at improving therapeutic options for mental health conditions.
(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine is a structurally complex chiral amine featuring a naphthalene ring system connected to a meta-substituted toluene moiety through an ethylamine linker. Its systematic IUPAC name explicitly defines the stereochemistry at the chiral center, the naphthalen-1-yl attachment, and the meta-methylphenyl (m-tolyl) substitution pattern. The compound has the CAS Registry Number 253337-60-9, providing a unique identifier for regulatory and scientific documentation [1] [2]. With the molecular formula C₂₂H₂₅N, it has a molecular weight of 303.44 g/mol in its free base form and 339.9 g/mol as the hydrochloride salt [1] [4]. Key physicochemical properties include:
Table 1: Physicochemical Properties of (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula (base) | C₂₂H₂₅N | Free base |
Molecular Weight (base) | 303.44 g/mol | |
Molecular Formula (HCl salt) | C₂₂H₂₅N·HCl | Hydrochloride salt |
Molecular Weight (HCl salt) | 339.9 g/mol | |
CAS Registry Number | 253337-60-9 | |
Chiral Purity | (R)-enantiomer | Absolute configuration specified |
Storage Conditions | 2-8°C | For stable long-term storage |
This compound serves as a critical synthetic precursor in the production of cinacalcet, a first-generation calcimimetic drug. Its significance stems from its stereospecific structure: The (R)-configuration at the chiral ethylamine center is essential for biological activity, as enantiomeric purity directly influences binding affinity to the calcium-sensing receptor (CaSR) [1] [7]. In pharmaceutical chemistry, this molecule is formally designated as Cinacalcet Impurity E or Cinacalcet Impurity 9 HCl, reflecting its status as a stereochemical variant or synthetic byproduct during cinacalcet manufacturing [2] [4]. Regulatory guidelines (e.g., ICH Q3A) require strict control of such impurities at levels typically below 0.15%, necessitating precise analytical methods for quantification. The synthesis involves stereoselective reductive amination between 1-(1-naphthyl)ethylamine and 3-(m-tolyl)propanal, followed by chiral resolution or asymmetric synthesis to ensure enantiopurity [1] [9].
Calcimimetics represent a breakthrough class of agents that allosterically activate the calcium-sensing receptor (CaSR) to suppress parathyroid hormone (PTH) secretion. (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine is structurally analogous to the pharmacophore of cinacalcet (marketed as Sensipar® or Mimpara®), differing only in the absence of the trifluoromethyl group present in cinacalcet’s 3-phenylpropan-1-amine moiety [6] [8]. This structural relationship provides critical insights for structure-activity relationship (SAR) studies:
During cinacalcet development, this compound emerged as a key intermediate and impurity, providing insights into metabolic pathways and receptor binding dynamics. Its study contributed to the subsequent design of advanced calcimimetics like etelcalcetide—a novel intravenous agent developed by Amgen for secondary hyperparathyroidism in hemodialysis patients [3]. Etelcalcetide’s peptide-based structure represents a strategic departure from the small-molecule approach of cinacalcet, yet both agents share the therapeutic goal of CaSR activation for PTH suppression [3] [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: